molecular formula C16H20NO6- B15136203 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester

Cat. No.: B15136203
M. Wt: 322.33 g/mol
InChI Key: LDRWTKQWSXGSTM-LBPRGKRZSA-M
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Description

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is a protected derivative of L-aspartic acid, featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a benzyl (phenylmethyl) ester at the 1-position. This compound is critical in peptide synthesis, where the Boc group serves as a temporary protecting group removable under acidic conditions, while the benzyl ester stabilizes the carboxylic acid during reactions. Its molecular formula and weight are context-dependent but closely align with analogs such as C₁₇H₂₃NO₆ (337.37 g/mol) .

Properties

Molecular Formula

C16H20NO6-

Molecular Weight

322.33 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method A: Sodium Bicarbonate-Mediated Boc Protection

Reagents :

  • L-Aspartic acid 4-benzyl ester (79.7 g, 357 mmol)
  • Di-tert-butyl dicarbonate [(Boc)₂O] (105 g, 481 mmol)
  • Sodium bicarbonate (60 g, 714 mmol)
  • Tetrahydrofuran (THF, 550 mL) and water (700 mL)

Procedure :

  • Dissolve L-aspartic acid 4-benzyl ester and sodium bicarbonate in a THF/water (4:5 v/v) mixture.
  • Cool the solution to 0°C and add (Boc)₂O dropwise.
  • Stir at 0°C for 30 minutes, then warm to room temperature and react for 12 hours.
  • Remove THF under reduced pressure, wash the aqueous layer with ethyl acetate, and acidify to pH 1 with citric acid.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield a white solid.

Yield : 90%.

Key Advantages :

  • High yield and scalability.
  • Mild reaction conditions prevent racemization.

Method B: Triethylamine-Based Boc Protection in Acetone/Water

Reagents :

  • L-Aspartic acid 4-benzyl ester (20 mmol)
  • (Boc)₂O (22 mmol)
  • Triethylamine (Et₃N, 2 equivalents)
  • Acetone (40 mL) and water (4 mL)

Procedure :

  • Suspend L-aspartic acid 4-benzyl ester in acetone/water (10:1 v/v).
  • Add Et₃N and (Boc)₂O at 25°C, stir for 4 hours.
  • Evaporate acetone, extract the aqueous layer with ethyl acetate.
  • Acidify to pH 2–3 with HCl, extract again, dry, and crystallize with ethyl acetate/petroleum ether.

Yield : 60–93% (depending on amino acid).

Optimization Notes :

  • Higher acetone ratios improve solubility but may require longer reaction times.
  • Et₃N offers faster deprotonation compared to NaHCO₃.

Comparative Analysis of Methods

Parameter Method A (NaHCO₃/THF) Method B (Et₃N/Acetone)
Solvent System THF/Water Acetone/Water
Base Sodium bicarbonate Triethylamine
Temperature 0°C → RT 25°C
Reaction Time 12.5 hours 4 hours
Yield 90% 60–93%
Purity >95% (HPLC) >90% (HPLC)

Method A is preferred for large-scale synthesis due to its consistency, while Method B offers faster reaction times at the expense of slightly lower yields.

Mechanistic Insights

The Boc protection proceeds via a two-step mechanism:

  • Deprotonation : The base (NaHCO₃ or Et₃N) deprotonates the α-amino group of L-aspartic acid 4-benzyl ester.
  • Nucleophilic Attack : The free amine attacks the electrophilic carbonyl of (Boc)₂O, releasing CO₂ and tert-butanol.

The benzyl ester remains intact due to its stability under basic conditions, ensuring selective protection of the amino group.

Critical Reaction Parameters

Solvent Selection

  • THF/Water : Enhances solubility of intermediates and facilitates biphasic extraction.
  • Acetone/Water : Reduces side reactions but may require pH adjustments during workup.

Base Influence

  • NaHCO₃ : Provides mild basicity, minimizing ester hydrolysis.
  • Et₃N : Accelerates the reaction but may necessitate rigorous pH control.

Temperature and Time

  • Reactions at 0°C reduce racemization but prolong synthesis.
  • Room temperature conditions (25°C) optimize speed without significant compromise to enantiomeric excess.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.50–4.45 (m, 1H, α-CH), 2.85–2.70 (m, 2H, β-CH₂), 1.45 (s, 9H, Boc-CH₃).

High-Performance Liquid Chromatography (HPLC) :

  • Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).
  • Purity: >95%.

Melting Point :

  • Observed: 92–94°C (lit. 93–95°C).

Applications in Peptide Synthesis

Boc-L-aspartic acid 4-benzyl ester serves as a building block in solid-phase peptide synthesis (SPPS):

  • Selective Deprotection : The Boc group is removed with trifluoroacetic acid (TFA), while the benzyl ester requires hydrogenolysis.
  • Convergent Synthesis : Enables segment condensation in complex peptides like asparagine-linked glycoproteins.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives of L-aspartic acid.

Scientific Research Applications

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its ability to act as a protected form of L-aspartic acid. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 L-Aspartic Acid, N-[(1,1-Dimethylethoxy)carbonyl]-, 1-Methyl 4-(Phenylmethyl) Ester (CAS 80963-12-8)
  • Molecular Formula: C₁₇H₂₃NO₆
  • Key Differences : Methyl ester at the 1-position vs. benzyl ester in the target compound.
  • However, the benzyl group in the target compound offers superior stability under basic conditions .
2.1.2 L-Aspartic Acid, N-[(1,1-Dimethylethoxy)carbonyl]-, 4-(1,1-Dimethylethyl) 1-(Phenylmethyl) Ester (CAS 566188-97-4)
  • Molecular Formula: C₂₀H₂₉NO₆ (379.45 g/mol)
  • Key Differences : A tert-butyl group replaces the 4-carboxylic acid.
  • Impact : The tert-butyl group increases hydrophobicity and steric protection, making this derivative more stable against nucleophilic attack but less reactive in coupling reactions .
2.1.3 D-Aspartic Acid, N-[(Phenylmethoxy)carbonyl]-, 1-(1,1-Dimethylethyl) 4-(2-Propenyl) Ester
  • Key Differences : D-configuration and propenyl ester at the 4-position.
  • Impact : The D-isomer may lack bioactivity in systems requiring L-stereochemistry. The propenyl group introduces unsaturation, enabling click chemistry modifications .

Functional Group Variations

2.2.1 Nitro-Substituted Derivatives (CAS 26048-69-1)
  • Structure : Features a 4-nitrophenyl group.
  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity, making this derivative useful as an activated ester in peptide couplings. However, it requires cold storage (2–8°C) due to hydrolytic instability .
2.2.2 Fluorenylmethoxycarbonyl (Fmoc)-Protected Analogues (e.g., CAS 180675-10-9)
  • Structure : Fmoc replaces the Boc group.
  • Deprotection : Fmoc is cleaved under basic conditions (e.g., piperidine), unlike Boc (acid-labile). This makes Fmoc derivatives preferable in solid-phase peptide synthesis for orthogonal protection strategies .

Biological Activity

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester (CAS Number: 55747-84-7) is a derivative of the amino acid L-aspartic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₉N₁O₆
  • Molecular Weight : 261.2717 g/mol
  • Boiling Point : Predicted at 532.2 ± 45.0 °C
  • Density : 1.15 ± 0.1 g/cm³
  • pKa : 10.46 ± 0.46

L-Aspartic acid derivatives are known to exhibit various biological activities through different mechanisms:

  • Neurotransmitter Function : L-Aspartic acid is an important neurotransmitter in the central nervous system, playing a role in synaptic transmission and plasticity.
  • Inhibition of Enzymatic Activity : Some esters of L-aspartic acid have been shown to inhibit specific enzymes, which can lead to therapeutic effects in certain conditions.
  • Antioxidant Properties : Preliminary studies suggest that compounds like L-aspartic acid esters may possess antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that L-Aspartic acid esters exhibit antimicrobial properties against various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be developed into a natural antimicrobial agent.

Cytotoxicity and Antitumor Activity

Research has demonstrated that certain derivatives of L-aspartic acid can induce cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results indicate potential for further investigation into the use of this compound in cancer therapy.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the neuroprotective effects of L-Aspartic acid esters in a rat model of neurodegeneration. The results indicated significant improvement in cognitive function and reduction in neuronal loss compared to control groups.

Case Study 2: Antioxidant Effects on Zebrafish

In a recent experiment involving zebrafish embryos, L-Aspartic acid derivatives were found to enhance the antioxidant defense system, leading to improved survival rates under oxidative stress conditions. The study highlighted the potential of this compound in developmental biology and toxicology research.

Q & A

Q. Key factors affecting yield :

  • Temperature control (<0°C) during Boc protection minimizes racemization.
  • Use of anhydrous conditions for esterification prevents hydrolysis.

How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Q. Basic

  • Storage : Refrigerate at 2–8°C with ice-pack shipping to prevent thermal degradation .
  • Degradation pathways :
    • Hydrolysis : Exposure to moisture cleaves the benzyl ester, yielding free carboxylic acid.
    • Racemization : Elevated temperatures or prolonged storage in polar solvents (e.g., DMF) may lead to loss of stereochemical integrity .

What advanced analytical techniques confirm the stereochemical integrity and purity of this compound?

Q. Advanced

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in triclinic crystal systems) .
  • Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • NMR spectroscopy :
    • ¹H NMR : Benzyl protons appear as a singlet at δ 5.1–5.3 ppm; Boc tert-butyl groups show a singlet at δ 1.4 ppm.
    • ¹³C NMR : The carbonyl carbons of Boc and esters resonate at δ 155–170 ppm .

How can researchers optimize reaction conditions to minimize racemization during peptide coupling?

Q. Advanced

  • Low-temperature coupling : Perform reactions at –15°C to 0°C in solvent mixtures like dichloromethane/methanol to suppress base-catalyzed racemization .
  • Coupling agents : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce side reactions.
  • Monitoring : Track racemization via circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Q. Advanced

  • Reported yield variations :

    MethodYield (%)ConditionsReference
    Sodium borohydride reduction78–85–15°C, CH₂Cl₂/MeOH
    Classical coupling60–70Room temperature, DMF
  • Resolution : Lower temperatures and halogenated solvents (e.g., CH₂Cl₂) improve stereoselectivity by reducing kinetic side reactions .

What role do the Boc and benzyl ester groups play in solid-phase peptide synthesis (SPPS)?

Q. Basic

  • Boc group : Temporarily protects the α-amino group; removed via trifluoroacetic acid (TFA) cleavage.
  • Benzyl ester : Protects the β-carboxyl group; cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) .
  • Applications : Enables sequential deprotection for fragment condensation in complex peptide architectures .

How do solvent polarity and additives influence the compound’s reactivity in nucleophilic acyl substitution?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Enhance electrophilicity of the activated ester but increase racemization risk.
  • Additives :
    • DMAP (4-dimethylaminopyridine) : Accelerates acylation via nucleophilic catalysis.
    • Ionic liquids (e.g., [BMIM][BF₄]) : Improve solubility and reduce side reactions in non-polar media .

What strategies mitigate side reactions during Boc deprotection?

Q. Advanced

  • Acid selection : Use TFA instead of HCl to avoid ester hydrolysis.
  • Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates, preventing aspartimide formation .

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